molecular formula C29H29N5O5 B12419731 Fgfr4-IN-11

Fgfr4-IN-11

Cat. No.: B12419731
M. Wt: 527.6 g/mol
InChI Key: YMFNEYWPMKYGQY-UHFFFAOYSA-N
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Description

Fgfr4-IN-11 is a small molecule inhibitor specifically targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR4 signaling has been implicated in several types of cancer, making it an attractive target for therapeutic intervention .

Preparation Methods

The synthesis of Fgfr4-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as coupling reactions, cyclization, and functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Fgfr4-IN-11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule .

Scientific Research Applications

Fgfr4-IN-11 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the FGFR4 signaling pathway and its role in various cellular processes. In biology, it helps in understanding the molecular mechanisms underlying FGFR4-related diseases. In medicine, this compound is being investigated as a potential therapeutic agent for treating cancers that exhibit aberrant FGFR4 signaling. Additionally, it has industrial applications in the development of new drugs and therapeutic strategies .

Mechanism of Action

Fgfr4-IN-11 exerts its effects by selectively binding to the tyrosine kinase domain of FGFR4, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which in turn disrupts the FGFR4-mediated signaling pathways involved in cell proliferation, differentiation, and survival. The molecular targets of this compound include the FGFR4 receptor itself and various downstream effectors such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .

Comparison with Similar Compounds

Fgfr4-IN-11 is unique compared to other FGFR inhibitors due to its high selectivity and potency towards FGFR4. Similar compounds include BLU9931, H3B-6527, and FGF401, which also target FGFR4 but may differ in their binding affinities, selectivity profiles, and pharmacokinetic properties. The uniqueness of this compound lies in its ability to effectively inhibit FGFR4 with minimal off-target effects, making it a promising candidate for therapeutic development .

Properties

Molecular Formula

C29H29N5O5

Molecular Weight

527.6 g/mol

IUPAC Name

N-[2-[[3-(3,5-dimethoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-5-morpholin-4-ylphenyl]prop-2-enamide

InChI

InChI=1S/C29H29N5O5/c1-4-27(35)32-25-15-19(34-9-11-39-12-10-34)5-7-24(25)31-26-8-6-22-23(17-30-29(22)33-26)28(36)18-13-20(37-2)16-21(14-18)38-3/h4-8,13-17H,1,9-12H2,2-3H3,(H,32,35)(H2,30,31,33)

InChI Key

YMFNEYWPMKYGQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CNC3=C2C=CC(=N3)NC4=C(C=C(C=C4)N5CCOCC5)NC(=O)C=C)OC

Origin of Product

United States

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